molecular formula C14H25N5O2 B429392 5-Nitro-4,6-bis(pentylamino)pyrimidine

5-Nitro-4,6-bis(pentylamino)pyrimidine

Cat. No.: B429392
M. Wt: 295.38g/mol
InChI Key: WSERSMDKEWTXIC-UHFFFAOYSA-N
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Description

5-Nitro-4,6-bis(pentylamino)pyrimidine is a synthetic small molecule with the molecular formula C14H25N5O2 and a molecular weight of 295.38 g/mol . As a pyrimidine derivative, it belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal and agrochemical research due to their wide range of potential biological activities . Pyrimidines are known to be versatile scaffolds in drug discovery, and the incorporation of a nitro group can be a key structural feature that influences the molecule's electronic properties and its interaction with biological targets . The pentylamino side chains may contribute to the molecule's lipophilicity, which can impact its absorption and distribution characteristics in biological systems. While specific pharmacological data for this exact compound is limited in the public domain, related nitro- and alkylamino-substituted pyrimidines have been investigated for various applications, including as potential antibacterial agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H25N5O2

Molecular Weight

295.38g/mol

IUPAC Name

5-nitro-4-N,6-N-dipentylpyrimidine-4,6-diamine

InChI

InChI=1S/C14H25N5O2/c1-3-5-7-9-15-13-12(19(20)21)14(18-11-17-13)16-10-8-6-4-2/h11H,3-10H2,1-2H3,(H2,15,16,17,18)

InChI Key

WSERSMDKEWTXIC-UHFFFAOYSA-N

SMILES

CCCCCNC1=C(C(=NC=N1)NCCCCC)[N+](=O)[O-]

Canonical SMILES

CCCCCNC1=C(C(=NC=N1)NCCCCC)[N+](=O)[O-]

Origin of Product

United States

Structural Characterization and Elucidation of 5 Nitro 4,6 Bis Pentylamino Pyrimidine

Spectroscopic Analysis Techniques

Spectroscopic techniques are the cornerstone of molecular characterization, each providing a unique piece of the structural puzzle. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups, atomic connectivity, and electronic environment can be obtained.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of chemical bonds and functional groups present. For 5-Nitro-4,6-bis(pentylamino)pyrimidine , the IR spectrum is expected to show several key absorption bands that confirm the presence of its constituent parts.

The most diagnostic signals would be from the nitro (NO₂) group and the secondary amine (N-H) groups. The nitro group typically displays two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. spectroscopyonline.com When attached to an aromatic-like ring, these bands are expected to appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com

The N-H stretch of the secondary amino groups is anticipated as a single, weak to moderate band in the 3350-3310 cm⁻¹ region. orgchemboulder.com The presence of a single band, as opposed to the two bands seen for primary amines, is a key indicator of a secondary amine. orgchemboulder.com Additionally, N-H bending vibrations may be observed around 1650-1580 cm⁻¹. The C-N stretching of the alkylamino group would likely appear in the 1250–1020 cm⁻¹ range. orgchemboulder.com The aliphatic pentyl chains would be confirmed by C-H stretching vibrations just below 3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H) Stretch 3350 - 3310 Weak-Medium
Alkyl (C-H) Stretch 2960 - 2850 Medium-Strong
Nitro (NO₂) Asymmetric Stretch 1550 - 1475 Strong
Pyrimidine (B1678525) Ring (C=N, C=C) Stretch 1600 - 1450 Medium-Variable
Nitro (NO₂) Symmetric Stretch 1360 - 1290 Strong
Alkylamino (C-N) Stretch 1250 - 1020 Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: In the proton NMR spectrum of This compound , the symmetry of the molecule would simplify the spectrum. Both pentylamino substituents are chemically equivalent. A broad singlet or triplet is expected for the two N-H protons, likely in the region of 9.3-9.6 ppm, as seen in similar 4,6-bis(alkylamino)-5-nitropyrimidines. ugr.es The single proton on the pyrimidine ring (H-2) would appear as a sharp singlet, predicted to be significantly downfield (around 8.1-8.2 ppm) due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitro group. ugr.es The pentyl chains would show a series of multiplets corresponding to the five distinct methylene (B1212753)/methyl groups, integrating to a total of 22 protons (2 x 11H). The signals would range from approximately 0.9 ppm for the terminal methyl (CH₃) group to around 4.5 ppm for the methylene group directly attached to the pyrimidine ring (N-CH₂). ugr.es

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, only one set of signals for the pentyl chain and three signals for the pyrimidine ring would be expected. The carbons of the pyrimidine ring are expected at approximately 159 ppm (C4/C6), 157 ppm (C2), and 112-113 ppm for the carbon bearing the nitro group (C5). ugr.esoregonstate.edu The carbons of the pentyl chain would appear in the aliphatic region (approx. 14-44 ppm), with the carbon directly bonded to the nitrogen (N-CH₂) being the most downfield of the chain. ugr.esyoutube.com Quaternary carbons, such as C5, often show weaker signals. youtube.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign these signals. COSY would show correlations between adjacent protons within the pentyl chains, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position ¹H NMR (Predicted ppm) ¹³C NMR (Predicted ppm)
Pyrimidine C2-H 8.1 - 8.2 (s, 1H) 157.0
Pyrimidine C4, C6 - 159.5
Pyrimidine C5 - 112.5
N-H 9.3 - 9.6 (br s, 2H) -
N-CH₂-(CH₂)₄ ~4.5 (m, 4H) ~44.0
N-CH₂-CH₂-(CH₂)₃ ~1.7 (m, 4H) ~29.0
(CH₂)₂-CH₂-(CH₂)₂ ~1.4 (m, 4H) ~28.5
(CH₂)₃-CH₂-CH₃ ~1.3 (m, 4H) ~22.5
(CH₂)₄-CH₃ ~0.9 (t, 6H) ~14.0

(s = singlet, t = triplet, m = multiplet, br s = broad singlet)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Molecules containing chromophores—parts of the molecule that absorb light—such as aromatic rings and nitro groups, exhibit characteristic absorption bands. Aromatic nitro compounds typically show strong absorptions due to π → π* transitions. libretexts.org For This compound , the conjugated system of the pyrimidine ring, extended by the amino groups and influenced by the powerful electron-withdrawing nitro group, is expected to result in significant absorption in the UV-Vis region. Based on related nitroaniline and nitropyrimidine structures, one would predict strong absorption bands likely above 300 nm, possibly extending towards 400 nm, corresponding to these π → π* transitions. libretexts.orgrsc.orgresearchgate.net A weaker n → π* transition at a longer wavelength may also be observed. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. For This compound (Molecular Formula: C₁₄H₂₃N₅O₂), the calculated monoisotopic mass is 293.1852 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby validating the elemental composition.

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would produce a molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation pattern would likely involve characteristic losses. Common fragmentations for aliphatic amines include α-cleavage, where the alkyl chain breaks at the bond adjacent to the nitrogen. miamioh.edu This would lead to the loss of a butyl radical (•C₄H₉), resulting in a significant fragment ion. The loss of the nitro group (•NO₂, 46 Da) is also a common fragmentation pathway for nitroaromatic compounds. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry (MS) Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 294.1930 Protonated Molecular Ion
[M]⁺ 293.1852 Molecular Ion
[M-NO₂]⁺ 247.1913 Loss of nitro group

Advanced Spectroscopic Integration (Hyphenated Techniques)

To streamline the analysis of complex mixtures or to gain more detailed structural information, spectroscopic techniques are often coupled, or "hyphenated." Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS, in particular, would be suitable for This compound , allowing for its separation from any impurities or reaction byproducts, followed by immediate mass analysis to confirm its identity and purity. Coupling LC with a UV-Vis detector (LC-UV) would further correlate the chromatographic peak with its characteristic absorption spectrum.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide a robust picture of molecular connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a well-ordered single crystal of the compound.

Should a suitable single crystal of This compound be grown, X-ray analysis would provide precise bond lengths, bond angles, and torsional angles. It would reveal the planarity of the pyrimidine ring and the orientation of the nitro and pentylamino substituents relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding between the N-H groups and the nitro or ring nitrogen atoms of adjacent molecules, which govern the crystal packing arrangement. As of the current review, no public crystal structure data is available for this specific compound.

Structural Analysis of this compound Reveals Limited Crystallographic Data

Initial investigations into the structural characteristics of the chemical compound this compound have revealed a significant lack of publicly available crystallographic data. While the molecular structure suggests potential for complex intermolecular and intramolecular interactions, specific experimental data from single-crystal X-ray diffraction (SC-XRD) analysis is not readily found in the current body of scientific literature.

The search for detailed structural information, including precise bond lengths, bond angles, and crystal packing arrangements for this compound, did not yield specific results for this compound. The inquiry into its molecular conformation and the nature of its crystal packing, which are fundamental to understanding its solid-state properties, remains unanswered due to the absence of dedicated crystallographic studies.

Furthermore, a detailed analysis of the intermolecular and intramolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for determining the supramolecular architecture and material properties, could not be conducted. While related pyrimidine derivatives have been studied, direct extrapolation of their structural features to this compound would be speculative without experimental validation.

For instance, studies on analogous compounds like 5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine have shown the presence of intramolecular N—H⋯O hydrogen bonds and π–π stacking interactions that organize the molecules into specific arrangements. nih.govnih.gov In this diphenyl derivative, the nitro group is noted to be nearly coplanar with the pyrimidine ring, a feature influenced by intramolecular hydrogen bonding. nih.gov However, the presence of flexible pentylamino side chains in the subject compound would likely lead to different conformational and packing behaviors.

Without specific SC-XRD data for this compound, a detailed and accurate discussion under the requested headings of Single Crystal X-ray Diffraction, Analysis of Molecular Conformation and Crystal Packing, and Intermolecular and Intramolecular Interactions is not possible. The scientific community awaits dedicated crystallographic studies to elucidate the precise structural characteristics of this particular compound.

Computational and Theoretical Investigations of 5 Nitro 4,6 Bis Pentylamino Pyrimidine

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of a molecule. For pyrimidine (B1678525) and its derivatives, DFT has been used to investigate various aspects of their chemical nature. nih.govbohrium.com

Geometry Optimization and Energetic Profiles

Geometry optimization is a fundamental computational step that seeks the lowest energy arrangement of atoms in a molecule, providing a stable 3D structure. From this optimized geometry, various thermodynamic and energetic properties can be calculated. For many pyrimidine-based compounds, DFT methods like B3LYP with basis sets such as 6-31G(d) are commonly employed to determine bond lengths, bond angles, and dihedral angles. nih.gov For instance, studies on related nitro-substituted aromatic compounds have successfully calculated heats of formation using DFT, offering insights into their stability. researchgate.net However, specific optimized coordinates and energetic profile data for 5-Nitro-4,6-bis(pentylamino)pyrimidine are not present in the surveyed literature.

Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. nih.govirjweb.com Theoretical studies on various pyrimidine derivatives have shown how substituents can alter these frontier orbital energies, thereby influencing the molecule's electronic properties and reactivity. nih.govresearchgate.net For this compound, one would expect the electron-withdrawing nitro group and electron-donating amino groups to significantly influence the HOMO and LUMO energy levels, but specific calculated values are not available.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP is mapped onto the electron density surface, with different colors representing varying potential values; typically, red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions). mdpi.com For pyrimidine derivatives, MEP analysis helps in understanding intermolecular interactions and reactivity. rsc.org The nitro group in this compound would be expected to create a region of strong negative potential, while the amino group protons would show positive potential, yet specific MEP maps and potential values have not been published.

Prediction of Spectroscopic Parameters (e.g., IR, NMR shifts)

Computational methods can predict spectroscopic data, such as Infrared (IR) vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical spectra can aid in the interpretation of experimental data. DFT calculations have been successfully used to predict the IR and Raman spectra of other substituted nitropyrimidines, showing good correlation with experimental findings after applying scaling factors. nih.gov However, no such theoretical spectroscopic data has been reported for this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations provide a way to study the movement of atoms and molecules over time, offering a view of conformational changes and dynamic processes that are not accessible through static quantum chemical calculations.

Solvent Effects and Dynamic Behavior

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to explore these solvent effects. For the parent pyrimidine molecule, MD simulations have been used to study its interaction with water molecules and the resulting impact on molecular symmetry and dynamics. rsc.org For a molecule like this compound, the flexible pentyl chains would give it significant conformational freedom. MD simulations could reveal the preferred conformations in different solvents and the dynamics of the interactions between the nitro and amino groups with the solvent, but such simulation studies have not been found in the existing literature.

Binding Energy Calculations in Theoretical Systems

Binding energy calculations are a cornerstone of computational chemistry, used to predict the stability of a complex formed between a ligand, such as this compound, and a biological target, typically a protein or enzyme. This calculation estimates the strength of the interaction, with a more negative binding energy value indicating a more stable and potent intermolecular complex.

In a theoretical study of this compound, the process would begin by identifying a relevant biological target, for instance, a protein kinase or another enzyme implicated in a disease pathway. The three-dimensional structures of both the ligand and the protein are required, which can be obtained from crystallographic data or generated through homology modeling.

Using molecular docking software, the compound would be placed into the active site of the target protein to predict its preferred binding orientation. Following docking, more sophisticated methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. These methods calculate the free energy of binding by considering various energetic components, including van der Waals forces, electrostatic interactions, and solvation energies. For instance, in studies of other pyrimidine derivatives, MM/GBSA calculations have been instrumental in supporting binding affinity predictions from docking and simulation results. nih.gov The formation of stable ligand-protein complexes, often stabilized by hydrogen bonds, is a key indicator of potential biological activity. nih.gov

The binding energy (ΔG_bind) is typically calculated as:

ΔG_bind = G_complex - (G_protein + G_ligand)

Where:

G_complex is the free energy of the protein-ligand complex.

G_protein is the free energy of the protein alone.

G_ligand is the free energy of the ligand alone.

These calculations provide quantitative insight into the compound's potential efficacy and can guide further structural modifications to enhance binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, a QSAR study would involve creating a dataset of structurally similar pyrimidine derivatives with known biological activities (e.g., inhibitory concentrations, IC50) against a specific target.

The overarching goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. This integrated methodology, combining QSAR with other computational tools, facilitates the design and prediction of novel inhibitors for therapeutic targets. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound and its analogs, a wide range of descriptors would be calculated using specialized software. These can be categorized as:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching (e.g., Molecular Weight, Zagreb index, Balaban index).

Electronic Descriptors: These relate to the electron distribution in the molecule and are crucial for understanding interaction capabilities. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, and polar surface area (PSA).

The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to identify which descriptors have the strongest correlation with biological activity and avoid redundancy.

Illustrative Table of Molecular Descriptors for this compound

Descriptor Type Descriptor Name Hypothetical Value Significance
Physicochemical Molecular Weight (MW) 309.4 g/mol Relates to size and absorption.
Physicochemical logP (Octanol/Water) 3.8 Indicates lipophilicity and membrane permeability.
Topological Topological Polar Surface Area (TPSA) 105.5 Ų Influences transport properties and bioavailability.

| Electronic | Dipole Moment | 4.5 D | Relates to polarity and electrostatic interactions. |

This table is for illustrative purposes only and contains hypothetical values.

Once descriptors are calculated for a series of compounds, a statistical model is built to correlate them with biological activity. Common approaches include:

Multiple Linear Regression (MLR): This method creates a simple linear equation that relates the most significant descriptors to activity. nih.gov While easy to interpret, MLR assumes a linear relationship, which may not always be the case in complex biological systems. researchgate.net

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the human brain. researchgate.net They can capture intricate relationships between descriptors and activity that MLR might miss, often resulting in models with higher predictive power. nih.gov Studies comparing MLR and ANN have shown that ANN models can provide better predictions for biological activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): This is a 3D-QSAR technique that generates fields around aligned molecules to represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. These field values are then correlated with activity using statistical methods like Partial Least Squares (PLS).

The resulting QSAR model must be rigorously validated to ensure its robustness and predictive ability for new compounds. bldpharm.com

Pharmacophore modeling is a powerful ligand-based design technique used when the 3D structure of the biological target is unknown. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific target and elicit a biological response.

For this compound, a pharmacophore model would be generated by aligning a set of active, structurally similar molecules and identifying common chemical features. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

The resulting pharmacophore model serves two main purposes:

It acts as a 3D query to search large chemical databases for novel, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. researchgate.netpharmaffiliates.com

It provides a blueprint for designing new molecules with improved activity by ensuring they incorporate the key pharmacophoric features. bldpharm.com This approach is a cornerstone of modern ligand-based drug design. researchgate.net

In Silico ADMET Predictions for Theoretical Pharmacokinetic Profiles

A compound's potential as a drug depends not only on its biological activity (pharmacodynamics) but also on its pharmacokinetic profile. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are used early in the drug discovery process to forecast these properties. researchgate.net These predictions help to identify potential liabilities that could lead to drug failure in later stages. researchgate.net

For this compound, a variety of ADMET properties would be calculated using computational models. These models are often built from large datasets of experimental results for diverse chemicals. The predictions can validate a compound's potential for good oral bioavailability and flag potential issues. researchgate.netresearchgate.net

Key predicted properties include:

Absorption: Parameters like aqueous solubility, Caco-2 cell permeability (to model intestinal absorption), and adherence to rules like Lipinski's Rule of Five.

Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration. bldpharm.com

Metabolism: Identification of likely metabolic sites by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Forecasts for potential cardiotoxicity (hERG inhibition), mutagenicity (Ames test), and hepatotoxicity.

Studies on various pyrimidine derivatives have shown that these compounds can be designed to have acceptable ADMET profiles with good oral bioavailability. researchgate.net

Illustrative In Silico ADMET Profile for this compound

Property Parameter Predicted Outcome Interpretation
Absorption Lipinski's Rule of Five 0 violations Good potential for oral bioavailability.
Absorption Aqueous Solubility Moderately Soluble Acceptable for absorption.
Distribution Blood-Brain Barrier (BBB) Permeability Low Unlikely to cause central nervous system side effects.
Metabolism CYP2D6 Inhibitor No Low risk of drug-drug interactions via this pathway.
Toxicity hERG Inhibition Low Risk Low risk of cardiotoxicity.

| Toxicity | Ames Mutagenicity | Low Probability | Unlikely to be mutagenic. |

This table is for illustrative purposes only and contains hypothetical data.

Chemical Reactivity and Derivatization Strategies of 5 Nitro 4,6 Bis Pentylamino Pyrimidine

Reactions Involving the Nitro Group

The nitro group is a highly versatile functional group that can undergo a variety of transformations, providing a gateway to a wide array of derivatives with potentially diverse properties.

Reduction of the Nitro Group to Amino

The reduction of the nitro group to a primary amino group is a fundamental and widely utilized transformation in the chemistry of nitropyrimidines. This conversion is crucial as it introduces a new nucleophilic center, paving the way for the synthesis of various fused heterocyclic systems and other derivatives. A variety of reducing agents and conditions can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation: This is one of the most common and efficient methods for the reduction of aromatic nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are frequently used in the presence of hydrogen gas. The reaction is typically carried out in a suitable solvent like ethanol, methanol, or ethyl acetate. For the reduction of 5-nitropyrimidines, catalytic hydrogenation is a preferred method due to its high efficiency and generally clean reaction profile.

CatalystReductantSolventGeneral Observations
Palladium on Carbon (Pd/C)H₂ gasEthanol, MethanolHighly efficient, proceeds under mild conditions.
Platinum Oxide (PtO₂)H₂ gasAcetic AcidEffective, but may require acidic conditions.
Raney NickelH₂ gasEthanolA strong catalyst, useful for more resistant substrates.

Chemical Reduction: A variety of chemical reducing agents can also be employed. These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups.

Metals in Acidic Media: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical methods for nitro group reduction. Tin(II) chloride (SnCl₂) in a solvent like ethanol is also a mild and effective reducing agent for this transformation.

Sodium Dithionite (Na₂S₂O₄): This reagent is often used for the reduction of nitro groups in aqueous or mixed aqueous-organic solvent systems. It is a relatively mild reducing agent and can be selective in the presence of other functional groups.

The resulting 5-amino-4,6-bis(pentylamino)pyrimidine is a key intermediate for further derivatization, particularly for the construction of purine-like structures and other fused pyrimidine (B1678525) systems.

Transformations of the Nitro Group

Beyond reduction to the amino group, the nitro group on the pyrimidine ring can undergo other transformations, leading to a diverse range of functionalities. The electron-withdrawing nature of the pyrimidine ring can influence the reactivity of the nitro group in these transformations.

Partial reduction of the nitro group can lead to the formation of nitroso or hydroxylamino derivatives. These transformations often require careful control of reaction conditions and the use of specific reducing agents. For instance, controlled catalytic hydrogenation or the use of reducing agents like zinc dust in the presence of ammonium chloride can lead to the formation of the corresponding hydroxylamine.

Reactions Involving the Pentylamino Groups

The two pentylamino groups at positions 4 and 6 of the pyrimidine ring are nucleophilic and can readily participate in reactions typical of secondary amines.

Acylation and Alkylation of Amino Functions

The nitrogen atoms of the pentylamino groups can be acylated or alkylated to introduce a variety of substituents, thereby modifying the properties of the parent molecule.

Acylation: Acylation of the amino groups can be achieved using acylating agents such as acid chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. The reactivity of the amino groups towards acylation can be influenced by the electronic nature of the pyrimidine ring. The electron-withdrawing effect of the nitro group may slightly decrease the nucleophilicity of the amino groups. Depending on the reaction conditions and the stoichiometry of the acylating agent, it may be possible to achieve mono- or di-acylation.

Acylating AgentBaseSolventProduct Type
Acetyl ChloridePyridine, TriethylamineDichloromethane, THFMono- or Di-acetylated derivative
Acetic AnhydridePyridineDichloromethane, THFMono- or Di-acetylated derivative
Benzoyl ChloridePyridine, TriethylamineDichloromethane, THFMono- or Di-benzoylated derivative

Alkylation: N-alkylation of the pentylamino groups can be accomplished using alkyl halides. Similar to acylation, the reaction is typically carried out in the presence of a base to scavenge the hydrohalic acid formed. The choice of base and solvent can influence the efficiency of the alkylation reaction. Stronger bases like sodium hydride may be required to deprotonate the amino group, particularly given the potential for reduced nucleophilicity due to the nitropyrimidine core.

Substitutions at the Amino Nitrogen

The hydrogen atom on the nitrogen of the pentylamino groups can be substituted through various reactions, leading to the formation of new C-N or N-N bonds. For example, condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines, respectively, although these may be reversible.

Reactivity of the Pyrimidine Ring System

The pyrimidine ring in 5-Nitro-4,6-bis(pentylamino)pyrimidine is electron-deficient due to the presence of two ring nitrogen atoms and the powerful electron-withdrawing nitro group at the C5 position. This electronic characteristic makes the ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, activated by the nitro group, is expected to be highly susceptible to nucleophilic aromatic substitution, particularly at the C2 position, which is ortho and para to the ring nitrogens and ortho to the nitro group. However, in this compound, the C2, C4, and C6 positions are already substituted. If a suitable leaving group were present at one of these positions, nucleophilic displacement would be a facile process. Given the current structure, direct SNAr on the ring is less likely unless harsh conditions are employed that could lead to displacement of one of the pentylamino groups.

Electrophilic Aromatic Substitution

The pyrimidine ring is an electron-deficient heterocycle, and its reactivity towards electrophilic aromatic substitution is significantly lower than that of benzene. The presence of two ring nitrogen atoms withdraws electron density from the carbon atoms of the ring, deactivating it towards attack by electrophiles.

In the case of this compound, the pyrimidine ring is further deactivated by the strongly electron-withdrawing nitro group at the 5-position. While the two pentylamino groups at the 4- and 6-positions are activating groups due to the lone pair of electrons on the nitrogen atoms, their activating effect is generally not sufficient to overcome the strong deactivating effects of the pyrimidine ring nitrogens and the nitro group. Therefore, this compound is generally considered to be unreactive towards electrophilic aromatic substitution reactions under standard conditions.

Nucleophilic Substitution at Ring Positions

A primary strategy for the synthesis and derivatization of compounds like this compound involves nucleophilic aromatic substitution (SNAr) on a suitable precursor. The starting material for the synthesis of the title compound is typically 4,6-dichloro-5-nitropyrimidine (B16160). nih.govchemrxiv.orgchemrxiv.org The chlorine atoms at the 4- and 6-positions of the pyrimidine ring are activated towards nucleophilic attack by the electron-withdrawing nitro group at the 5-position and the ring nitrogen atoms.

The synthesis proceeds by the sequential substitution of the two chlorine atoms with pentylamine. The reaction of 4,6-dichloro-5-nitropyrimidine with a primary amine, such as pentylamine, allows for the stepwise replacement of the chlorine atoms. The first substitution occurs under milder conditions, and the introduction of the first amino group can modulate the reactivity of the second chlorine atom. clockss.orgnih.gov However, by using an excess of the amine and adjusting the reaction conditions, the disubstituted product, this compound, can be obtained in good yield. chemrxiv.org

Table 1: Synthesis of this compound via Nucleophilic Aromatic Substitution
Starting MaterialReagentProductReaction Type
4,6-dichloro-5-nitropyrimidinePentylamine (2 equivalents)This compoundNucleophilic Aromatic Substitution (SNAr)

Formation of Condensed Heterocyclic Systems

This compound is a valuable precursor for the synthesis of various condensed heterocyclic systems, most notably purines and pteridines. The general strategy involves the reduction of the 5-nitro group to an amino group, which generates a highly reactive 4,5,6-triaminopyrimidine derivative. This intermediate can then undergo cyclization with a suitable one-carbon or two-carbon synthon to form the fused heterocyclic ring.

Purine Synthesis:

The reduction of this compound, for example by catalytic hydrogenation, yields N4,N6-dipentylpyrimidine-4,5,6-triamine. This triamine can then be reacted with various reagents to form the purine ring system. For instance, reaction with formic acid or a derivative thereof will introduce the C8 atom of the purine ring, leading to the formation of a 6-(pentylamino)-9-pentyl-9H-purine derivative. The use of polysubstituted pyrimidines is a widely used approach for creating diverse purine libraries. chemrxiv.org

Pteridine Synthesis:

Similarly, the 4,5,6-triaminopyrimidine intermediate derived from the reduction of this compound can be used to synthesize pteridines. rsc.org Condensation of the 5,6-diamino functionality of the pyrimidine with a 1,2-dicarbonyl compound is a common method for the formation of the pteridine ring system. nih.govresearchgate.net For example, reaction with a glyoxal derivative would lead to the formation of a 2,4-bis(pentylamino)pteridine.

Triazolopyrimidine Synthesis:

Table 2: Formation of Condensed Heterocyclic Systems
Starting Pyrimidine DerivativeKey IntermediateCyclization Reagent (Example)Condensed Heterocycle
This compoundN4,N6-dipentylpyrimidine-4,5,6-triamineFormic AcidPurine
This compoundN4,N6-dipentylpyrimidine-4,5,6-triamineGlyoxalPteridine

Organic Synthesis Applications of 5 Nitro 4,6 Bis Pentylamino Pyrimidine As a Synthetic Intermediate

Role as a Building Block in Complex Molecule Synthesis

The synthetic value of 5-Nitro-4,6-bis(pentylamino)pyrimidine lies in the reactivity of its core structure and peripheral functional groups. The pyrimidine (B1678525) ring itself is a stable aromatic system that provides a rigid framework for the spatial orientation of substituents. The true synthetic potential, however, is unlocked through the chemical transformation of its functional groups, particularly the nitro group at the C5 position.

The 5-nitro group is a powerful synthetic handle. It can be readily reduced under various conditions (e.g., catalytic hydrogenation) to the corresponding 5-amino group. This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, fundamentally altering the electronic properties of the pyrimidine ring. The resulting 4,5,6-triaminopyrimidine derivative is a classical precursor for the synthesis of fused heterocyclic systems. For instance, condensation of such triaminopyrimidines with appropriate reagents can lead to the formation of purines, pteridines, and other fused bicyclic systems that are of significant interest in medicinal chemistry. google.com

The pentylamino groups at the C4 and C6 positions also contribute to the molecule's role as a building block. While generally stable, they influence the solubility and lipophilicity of the parent molecule and its derivatives. These alkyl chains can be varied to fine-tune the physicochemical properties of the final complex molecules, which is a critical aspect of drug design.

Table 1: Synthetic Potential of Functional Groups in this compound

Functional GroupPosition(s)Potential Synthetic TransformationsResulting Functionality/Scaffold
Nitro GroupC5Reduction (e.g., catalytic hydrogenation)5-Amino group
Amino GroupsC4, C6Serve as directing groups and influence solubilityCore of 4,6-diaminopyrimidine (B116622)
Pyrimidine RingCoreAnnulation/Cyclization post-nitro reductionPurines, Pteridines, other fused heterocycles

Scaffold Diversity and Chemical Space Exploration

The concept of "privileged scaffolds" is central to modern medicinal chemistry, identifying core structures that can interact with multiple biological targets through diverse modifications. mdpi.com The pyrimidine ring is a well-established privileged scaffold, and this compound represents a specific platform for generating molecular diversity and exploring chemical space. tec.mxoregonstate.edu

Chemical space—the ensemble of all possible molecules—is vast, and efficient exploration requires starting points that can be readily and systematically modified. nih.gov The this compound scaffold offers several vectors for diversification:

Modification of the Nitro Group: As mentioned, reduction of the nitro group to an amine is a key transformation. This new amino group can then be further functionalized through acylation, alkylation, or formation of ureas and sulfonamides, creating a wide array of derivatives from a single precursor.

Variation of the Amino Substituents: The pentylamino groups are themselves points of diversity. In the synthesis of the parent compound, a variety of primary amines can be used in place of pentylamine, allowing for the introduction of different alkyl or aryl groups at the C4 and C6 positions. This modularity enables the systematic probing of structure-activity relationships (SAR).

Further Substitution on the Ring: While the existing substituents activate the ring towards certain reactions and deactivate it towards others, there are still possibilities for further functionalization, particularly after transformation of the nitro group.

This ability to generate a family of related but structurally distinct molecules allows researchers to navigate chemical space efficiently, optimizing for properties such as target affinity, selectivity, and pharmacokinetic profiles.

Development of Chemical Libraries based on the Pyrimidine Scaffold

The modular synthesis of substituted pyrimidines makes them ideal for the construction of chemical libraries for high-throughput screening. The most common route to compounds like this compound starts from a highly reactive precursor, 4,6-dichloro-5-nitropyrimidine (B16160). chemrxiv.orgchemicalbook.com This starting material is primed for sequential nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atoms at the C4 and C6 positions of 4,6-dichloro-5-nitropyrimidine are activated by the adjacent electron-withdrawing nitro group, making them excellent leaving groups for substitution by nucleophiles such as amines. arkat-usa.org The synthesis of a library of symmetrically or asymmetrically substituted diaminopyrimidines can be readily achieved.

The synthesis of this compound would typically involve the reaction of 4,6-dichloro-5-nitropyrimidine with two equivalents of pentylamine. By extending this principle and using a variety of different amines in a combinatorial fashion, large libraries of diaminopyrimidines can be generated. For example, reacting the dichloropyrimidine precursor with one amine, followed by a second, different amine, leads to unsymmetrically substituted products, vastly increasing the diversity of the library.

Table 2: Example of Scaffold Diversification for Library Synthesis starting from 4,6-Dichloro-5-nitropyrimidine

Reagent 1 (Amine)Reagent 2 (Amine)Resulting C4/C6 Substituents
PentylaminePentylaminebis(pentylamino)
CyclopropylamineCyclopropylaminebis(cyclopropylamino)
AnilineAnilinebis(phenylamino)
PentylamineCyclopropylamine4-(pentylamino)-6-(cyclopropylamino)
AnilinePentylamine4-(phenylamino)-6-(pentylamino)

This strategy is highly effective for producing libraries of compounds for drug discovery, as it allows for the rapid and efficient synthesis of thousands of distinct but related molecules for biological screening. The resulting libraries, built around the 5-nitropyrimidine (B80762) core, are rich in structural diversity, enhancing the probability of identifying novel hit compounds. nih.gov

Advanced Research Directions and Future Perspectives in Pyrimidine Chemistry

Emerging Methodologies in Pyrimidine (B1678525) Synthesis and Modification

The synthesis of the pyrimidine core and its subsequent modification are fundamental to accessing a diverse range of functionalized molecules. Traditional methods often involve the condensation of 1,3-dicarbonyl compounds with N-C-N fragments. ugr.es However, recent advancements are focusing on more efficient and versatile strategies.

A common and effective route to symmetrically substituted 4,6-diamino-5-nitropyrimidines involves the use of 4,6-dichloro-5-nitropyrimidine (B16160) as a starting material. ugr.eschemicalbook.com This precursor can be obtained from the reaction of 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride. chemicalbook.com The highly reactive chlorine atoms are susceptible to nucleophilic substitution by primary amines, such as pentylamine, to yield the desired 4,6-bis(pentylamino) derivative. The reaction is typically carried out under mild conditions. ugr.es

Modifications of the pyrimidine ring, particularly at the C-5 position, are of significant interest for altering the biological and physicochemical properties of the molecule. nih.govresearchgate.net For 5-nitropyrimidines, modifications can involve reduction of the nitro group to an amino group, which can then be further functionalized. Additionally, cross-coupling reactions have become a powerful tool for introducing a wide array of substituents at the C-5 position of the pyrimidine ring. researchgate.net

The development of novel catalysts and reaction conditions continues to expand the toolkit for pyrimidine synthesis and modification. These emerging methodologies are crucial for the efficient and targeted synthesis of new pyrimidine-based compounds with potential applications in various scientific fields.

Integration of Experimental and Computational Approaches in Chemical Design

The synergy between experimental synthesis and computational modeling is revolutionizing the field of chemical design. biointerfaceresearch.comresearchgate.net Computational tools are increasingly being used to predict molecular properties, elucidate reaction mechanisms, and guide the design of novel compounds with desired activities. biointerfaceresearch.com

For substituted pyrimidines, computational studies can provide valuable insights into their electronic structure, reactivity, and potential biological targets. nih.gov Density Functional Theory (DFT) calculations, for example, can be employed to understand the reaction mechanism of nucleophilic aromatic substitution on the pyrimidine ring, explaining why certain reaction pathways are favored over others. ugr.es This understanding is critical for optimizing reaction conditions and improving the yield of desired products.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational technique that helps in understanding the relationship between the chemical structure of a compound and its biological activity. nih.gov By developing QSAR models for a series of pyrimidine derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.govmdpi.com This data-driven approach significantly accelerates the drug discovery process.

Molecular docking studies are used to predict the binding orientation of a molecule to a target protein, providing insights into potential mechanisms of action. biointerfaceresearch.com For novel pyrimidine derivatives, docking can help identify potential biological targets and guide the design of more potent and selective inhibitors. The integration of these computational methods with experimental validation allows for a more rational and efficient approach to the design and development of new functional molecules.

Rational Design Principles for Novel Substituted Pyrimidines

The rational design of novel substituted pyrimidines is a key strategy in medicinal chemistry and materials science. nih.govnih.govmdpi.com This approach involves the deliberate design of molecules with specific properties by considering their structure-activity relationships. The pyrimidine scaffold is a "privileged" structure in drug design due to its ability to interact with a wide range of biological targets. nih.gov

One of the core principles of rational design is the concept of isosteric replacement, where one functional group is replaced by another with similar steric and electronic properties to improve the compound's activity or pharmacokinetic profile. nih.gov For example, modifying the alkyl chains in 5-Nitro-4,6-bis(pentylamino)pyrimidine could modulate its lipophilicity and, consequently, its biological activity.

The introduction of specific pharmacophores, or molecular features responsible for a drug's biological activity, is another key design principle. By combining the pyrimidine core with other known bioactive moieties, researchers can create hybrid molecules with potentially enhanced or dual activities. nih.gov

Furthermore, understanding the three-dimensional structure of target proteins allows for structure-based drug design. By designing pyrimidine derivatives that complement the shape and chemical environment of a protein's active site, it is possible to create highly potent and selective inhibitors. The continuous refinement of these rational design principles, aided by computational tools, is paving the way for the development of the next generation of pyrimidine-based compounds.

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